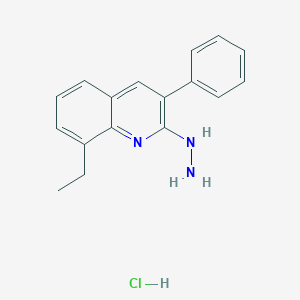

2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride

CAS No.: 1172873-57-2

Cat. No.: VC18417423

Molecular Formula: C17H18ClN3

Molecular Weight: 299.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172873-57-2 |

|---|---|

| Molecular Formula | C17H18ClN3 |

| Molecular Weight | 299.8 g/mol |

| IUPAC Name | (8-ethyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C17H17N3.ClH/c1-2-12-9-6-10-14-11-15(13-7-4-3-5-8-13)17(20-18)19-16(12)14;/h3-11H,2,18H2,1H3,(H,19,20);1H |

| Standard InChI Key | HRRIBRSCIKJJIR-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=CC2=CC(=C(N=C21)NN)C3=CC=CC=C3.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a quinoline ring system (a bicyclic structure comprising a benzene ring fused to a pyridine ring). Key substitutions include:

-

Hydrazino group (-NH-NH): Positioned at the 2nd carbon of the quinoline ring, this group introduces nucleophilic reactivity and hydrogen-bonding potential .

-

Ethyl group (-CHCH): Located at the 8th carbon, this alkyl substituent influences hydrophobicity and steric interactions.

-

Phenyl group (-CH): Attached to the 3rd carbon, this aromatic moiety enhances π-π stacking interactions .

The hydrochloride salt form (evident from the molecular formula) improves aqueous solubility, a critical factor for bioavailability in drug design .

Spectroscopic and Computational Data

-

IUPAC Name: (8-Ethyl-3-phenylquinolin-2-yl)hydrazine hydrochloride .

-

Topological Polar Surface Area: 50.9 Ų, indicating moderate polarity .

-

Hydrogen Bond Donor/Acceptor Count: 3 donors and 3 acceptors, suggesting significant intermolecular interactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 299.8 g/mol | |

| Exact Mass | 299.1189 Da | |

| Rotatable Bond Count | 3 | |

| Heavy Atom Count | 21 | |

| Complexity | 301 |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s structural motifs align with pharmacophores found in:

-

Antimalarial Agents: Quinoline derivatives like chloroquine.

-

Kinase Inhibitors: Targeting cancer-related enzymatic pathways.

Chemical Probes

Its hydrazino group serves as a chelating ligand for metal ions, useful in catalysis or sensor development.

| Supplier | Location | Purity | Catalog Number |

|---|---|---|---|

| BioBlocks Incorporated | United States | >95% | Custom |

Comparative Analysis with Analogues

2-Hydrazino-8-methyl-3-phenylquinoline Hydrochloride

A methyl-substituted analogue (CAS 1172400-01-9, CID 43866134) exhibits a lower molecular weight (285.77 g/mol) and reduced hydrophobicity due to the shorter alkyl chain .

Table 3: Ethyl vs. Methyl Derivatives

| Property | Ethyl Derivative | Methyl Derivative |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 299.8 g/mol | 285.77 g/mol |

| Rotatable Bonds | 3 | 2 |

Future Directions

-

Biological Screening: Prioritize assays for antimicrobial, anticancer, and anti-inflammatory activity.

-

Structural Optimization: Explore substitutions at the 8th position to modulate lipophilicity.

-

Crystallography: Resolve 3D structure to inform computational docking studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume